Product packaging for Methyl 2-cyano-3,4-dimethylpent-2-enoate(Cat. No.:CAS No. 6666-81-5)

Methyl 2-cyano-3,4-dimethylpent-2-enoate

Cat. No.: B2613458
CAS No.: 6666-81-5
M. Wt: 167.208
InChI Key: WQJWKTYHFWZIML-BQYQJAHWSA-N
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Description

Contextualization of Cyanoenoates as Key Organic Synthons

Cyanoenoates, a class of organic compounds characterized by the presence of both a cyano (nitrile) group and an ester functionality attached to a carbon-carbon double bond, are highly versatile intermediates in organic synthesis. The electron-withdrawing nature of both the cyano and the ester groups renders the double bond susceptible to nucleophilic attack, making these compounds excellent Michael acceptors. This reactivity is harnessed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular frameworks.

Furthermore, the cyano and ester groups can be further transformed into a wide array of other functionalities. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ester group can undergo hydrolysis, amidation, or reduction to an alcohol. This functional group interconversion capability makes cyanoenoates valuable synthons for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. A common and powerful method for the synthesis of such compounds is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a cyanoacetate (B8463686), in the presence of a basic catalyst. jk-sci.comtaylorandfrancis.com

Significance of Alpha,Beta-Unsaturated Esters in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. Alpha,beta-unsaturated esters are valuable targets in this context due to the variety of synthetic routes that can lead to their formation. A common retrosynthetic disconnection for an α,β-unsaturated ester involves breaking the carbon-carbon double bond, which often points to an aldol-type condensation or a Wittig-type reaction as the forward synthetic step.

Specifically, the disconnection of the Cα-Cβ bond of an α,β-unsaturated ester can lead to a carbonyl compound and a phosphorus ylide (in the case of a Wittig reaction) or an enolate equivalent (in the case of an aldol (B89426) condensation). For a tetrasubstituted alkene like Methyl 2-cyano-3,4-dimethylpent-2-enoate, a Knoevenagel condensation provides a logical retrosynthetic pathway, disconnecting the molecule at the double bond to reveal a ketone (3-methyl-2-butanone) and a cyanoacetate (methyl cyanoacetate). This strategic disconnection simplifies the complex target molecule into readily accessible precursors.

Structural Analysis of this compound

The structure of this compound (C9H13NO2) is characterized by a pent-2-enoate backbone with a cyano group and a methyl group at the C2 position, and two methyl groups at the C3 and C4 positions. This arrangement of functional groups and substituents gives rise to interesting structural and electronic properties.

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC9H13NO2167.216666-81-5

Unique Features of the Methyl Ester and Cyano Group Functionalities

The methyl ester and cyano groups at the C2 position play a crucial role in modulating the reactivity of the molecule. Both are strong electron-withdrawing groups, which significantly influence the electron density distribution across the conjugated π-system. The cyano group, with its linear geometry and sp-hybridized carbon, exerts a powerful inductive and mesomeric electron-withdrawing effect. The methyl ester group also withdraws electron density through both inductive and resonance effects.

This pronounced electron-deficient character at the β-carbon of the α,β-unsaturated system makes it a highly electrophilic center, prone to attack by a wide range of nucleophiles in Michael addition reactions. The presence of two electron-withdrawing groups on the same carbon (a geminal disubstitution pattern) further enhances this electrophilicity.

Geometrical Isomerism: (E)- and (Z)-Configurations and Their Stereochemical Implications

Due to the presence of two different substituents on each of the sp2-hybridized carbons of the double bond (C2 and C3), this compound can exist as two distinct geometrical isomers: (E) and (Z). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration.

At C2, the cyano group (-CN) has a higher priority than the methyl ester group (-COOCH3).

At C3, the isopropyl group (-CH(CH3)2) has a higher priority than the methyl group (-CH3).

Therefore:

In the (Z)-isomer , the higher priority groups (-CN and -CH(CH3)2) are on the same side of the double bond.

In the (E)-isomer , the higher priority groups are on opposite sides of the double bond.

The stereochemical outcome of the synthesis of this molecule can be influenced by the reaction conditions. For instance, in a Knoevenagel condensation, the choice of catalyst and solvent can sometimes provide a degree of stereoselectivity. The (E) and (Z) isomers are diastereomers and are expected to have different physical and spectroscopic properties, as well as potentially different biological activities. The relative stability of the two isomers is determined by steric interactions between the substituents. Generally, the isomer with the larger groups on opposite sides of the double bond (the E-isomer) is thermodynamically more stable.

Stereoelectronic Effects within the Conjugated System

Stereoelectronic effects are the consequences of the spatial arrangement of orbitals and their influence on the energy and reactivity of a molecule. In this compound, the conjugated system of the α,β-unsaturated cyanoester gives rise to specific stereoelectronic interactions.

The π-orbitals of the double bond, the carbonyl group, and the cyano group overlap, leading to a delocalized molecular orbital system. This conjugation allows for the transmission of electronic effects across the molecule. The electron-withdrawing nature of the cyano and ester groups leads to a polarization of the π-system, with a significant partial positive charge on the β-carbon.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B2613458 Methyl 2-cyano-3,4-dimethylpent-2-enoate CAS No. 6666-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-2-cyano-3,4-dimethylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)7(3)8(5-10)9(11)12-4/h6H,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJWKTYHFWZIML-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C(C#N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C(=C(\C#N)/C(=O)OC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Cyano 3,4 Dimethylpent 2 Enoate and Its Analogues

Knoevenagel Condensation Pathways for 2-Cyanoenoate Formation

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org In the context of Methyl 2-cyano-3,4-dimethylpent-2-enoate synthesis, this involves the condensation of methyl cyanoacetate (B8463686) with 3,4-dimethylpentan-2-one.

Optimized Reaction Conditions and Catalyst Systems (e.g., Piperidine-Mediated Condensation)

The Knoevenagel condensation is frequently catalyzed by weak bases, with piperidine (B6355638) being a classic and effective choice. numberanalytics.comsci-hub.se The reaction mechanism typically involves the deprotonation of the active methylene compound (methyl cyanoacetate) by piperidine to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ketone (3,4-dimethylpentan-2-one). Subsequent dehydration yields the desired α,β-unsaturated product. sci-hub.senih.gov

Optimization of reaction conditions is crucial for maximizing the yield and selectivity of the Knoevenagel condensation. Key parameters that are often varied include the catalyst, solvent, temperature, and reaction time. While specific optimized conditions for the synthesis of this compound are not extensively documented, general principles can be applied. For instance, solvent-free conditions or the use of high-boiling point solvents like toluene (B28343) or benzene (B151609) can facilitate the removal of water, driving the reaction equilibrium towards the product. acs.org The choice of catalyst can also be critical, with alternatives to piperidine including other amines or ammonium (B1175870) salts. tue.nl

Below is an interactive data table summarizing typical conditions for piperidine-mediated Knoevenagel condensations based on analogous reactions.

Carbonyl CompoundActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeMalononitrilePiperidineEthanolReflux295 nih.gov
2-MethoxybenzaldehydeThiobarbituric acidPiperidineEthanolN/AN/AN/A wikipedia.org
SyringaldehydeMalonic acidPiperidineEthyl Acetate77N/AHigh tue.nl
2-(1-phenylvinyl)benzaldehydeMethyl malonatePiperidine, AcOHBenzene801.575 acs.org

Exploration of Substrate Scope and Limitations in this compound Synthesis

The substrate scope of the Knoevenagel condensation is broad, accommodating a wide variety of aldehydes and active methylene compounds. numberanalytics.com However, the reaction can be challenging with sterically hindered ketones, such as 3,4-dimethylpentan-2-one, the precursor to this compound. The steric bulk around the carbonyl group can impede the approach of the nucleophilic enolate, leading to lower reaction rates and yields. researchgate.net

Research on catalyst-free and water-mediated Knoevenagel condensations has shown that even sterically hindered benzaldehydes can react to give high yields, suggesting that with the right conditions, challenging substrates can be utilized. rsc.org Nevertheless, the reaction of ketones is generally slower than that of aldehydes, and this is further exacerbated by steric hindrance. Alternative catalysts and more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary to achieve reasonable conversions for substrates like 3,4-dimethylpentan-2-one. researchgate.net

Stereoselective Control in Knoevenagel Condensations towards Specific Isomers

The Knoevenagel condensation can produce a mixture of (E)- and (Z)-isomers of the resulting α,β-unsaturated compound. The stereochemical outcome is influenced by the reaction conditions, the nature of the substrates, and the catalyst employed. rsc.org In many cases, the thermodynamically more stable (E)-isomer is the major product. researchgate.net However, by carefully selecting the reaction parameters, it is possible to influence the stereoselectivity.

For instance, the choice of solvent and temperature can play a crucial role in determining the E/Z ratio. organic-chemistry.org In some systems, the initial product may be a mixture of isomers that can equilibrate to the more stable isomer under the reaction conditions. wikipedia.org While specific studies on the stereoselective synthesis of this compound are limited, general strategies for controlling stereochemistry in Knoevenagel condensations can be applied. These may include the use of specific catalysts that favor the formation of one isomer over the other or the use of post-reaction isomerization techniques. mdpi.com

Metal-Catalyzed Strategies for C-C Bond Formation Involving Cyanoacetates

In addition to the classical Knoevenagel condensation, modern metal-catalyzed methods offer powerful alternatives for the synthesis of substituted 2-cyanoenoates. These strategies often provide access to products that are difficult to obtain through traditional methods and can offer unique reactivity and selectivity.

Nickel-Catalyzed Reactions and Mechanistic Considerations

Nickel-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of carbon-carbon bonds. scispace.com In the context of synthesizing analogues of this compound, nickel catalysis can be employed to couple α-cyanoacetates with various electrophiles. For example, the nickel-catalyzed cross-coupling of the enolate of methyl cyanoacetate with an appropriate vinyl or aryl triflate could potentially lead to the desired product structure.

The general mechanism for such nickel-catalyzed cross-coupling reactions typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. researchgate.netoaepublish.com The active Ni(0) catalyst undergoes oxidative addition with the electrophile (e.g., a vinyl triflate). Subsequent transmetalation with the enolate of methyl cyanoacetate, followed by reductive elimination, would yield the desired product and regenerate the Ni(0) catalyst. The choice of ligands on the nickel catalyst is critical for the success of these reactions, influencing the reactivity, stability, and selectivity of the catalytic system.

Borane-Mediated Reductive Cyanation Approaches to Related Enones

Borane-mediated reactions provide another modern approach to the synthesis of cyano-containing compounds. While not a direct synthesis of this compound, borane-mediated reductive cyanation of related α,β-unsaturated ketones (enones) can produce β-cyanoketones, which are structurally related and potentially convertible to the target compound. dntb.gov.uarsc.orgunimelb.edu.au

This methodology involves the 1,4-conjugate reduction of an enone using a borane (B79455) reagent, which generates a boron enolate intermediate. organic-chemistry.orgacs.orged.ac.uk This enolate can then be trapped with an electrophilic cyanating agent to introduce the cyano group. ed.ac.uk This approach is particularly useful for substrates that may be sensitive to other reaction conditions and has been shown to tolerate a wide range of functional groups. ed.ac.uk Mechanistic studies suggest that the reaction can proceed via a transborylation process, allowing for catalytic turnover with respect to the borane reagent. ed.ac.uk

Palladium-Catalyzed Cross-Coupling Methods (Hypothetical Extension)

While a direct palladium-catalyzed synthesis of this compound is not extensively documented, a hypothetical approach can be constructed based on well-established palladium-catalyzed cross-coupling reactions. Such a strategy would likely involve the formation of the crucial carbon-carbon double bond or the introduction of the cyano group in a late-stage synthetic step.

One plausible, albeit hypothetical, pathway could be a carbonylative Heck reaction . nih.govacs.orgresearchgate.net This would involve the coupling of a suitable vinyl halide with carbon monoxide and methyl cyanoacetate in the presence of a palladium catalyst. The requisite vinyl halide, 2-bromo-3,4-dimethylpent-2-ene, could be synthesized from 3,4-dimethylpentan-2-one.

Another potential route is the palladium-catalyzed cyanation of a vinyl triflate or halide . organic-chemistry.orgmit.edumit.eduacs.orgorganic-chemistry.org In this scenario, the enolate of 3,4-dimethylpentan-2-one could be converted to its corresponding vinyl triflate. Subsequent palladium-catalyzed cyanation would introduce the nitrile group, followed by esterification to yield the final product. The success of this approach would be highly dependent on the steric hindrance around the double bond and the choice of palladium catalyst and ligands to ensure efficient and selective cyanation.

A third hypothetical approach could involve a carbonylative cross-coupling of an organometallic reagent derived from 2,3-dimethyl-1-butene (B117154) with a species containing the cyano- and ester-bearing carbon . sigmaaldrich.comnih.govbldpharm.com For instance, an organoboron or organozinc reagent could be prepared from a derivative of 2,3-dimethyl-1-butene and then subjected to a palladium-catalyzed carbonylative coupling with a suitable electrophile.

Hypothetical Pd-Catalyzed RouteKey PrecursorsCatalyst System (Example)Potential AdvantagesKey Challenges
Carbonylative Heck Reaction2-bromo-3,4-dimethylpent-2-ene, Methyl cyanoacetate, COPd(OAc)₂, Bulky phosphine (B1218219) ligandConvergent approach, potential for modularity.Steric hindrance, control of regioselectivity, potential for side reactions.
Cyanation of Vinyl Triflate3,4-dimethylpentan-2-one (for triflate synthesis), Cyanide source (e.g., Zn(CN)₂)Pd₂(dba)₃, Ligand (e.g., Xantphos)Late-stage cyanation, avoids handling of toxic HCN.Synthesis of the vinyl triflate, steric hindrance in the cyanation step.
Carbonylative Cross-CouplingDerivative of 2,3-dimethyl-1-butene, Electrophile with cyano-ester groupPdCl₂(PPh₃)₂, COPotential for high atom economy.Preparation of the organometallic reagent, control of stereochemistry.

Wittig-Type and Horner-Wadsworth-Emmons Olefination in En-oate Synthesis

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful and widely used methods for the synthesis of alkenes from carbonyl compounds. organic-chemistry.orgmit.eduoup.comacs.orgorganic-chemistry.orglibretexts.org For a sterically hindered, tetrasubstituted alkene like this compound, the HWE reaction is generally preferred due to the higher nucleophilicity of the phosphonate (B1237965) carbanion compared to the corresponding phosphonium (B103445) ylide. acs.orgorganic-chemistry.org The reaction would involve the condensation of 3,4-dimethylpentan-2-one with a phosphonate reagent such as methyl 2-(diethoxyphosphoryl)cyanoacetate.

The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate reagent, the base used, and the reaction conditions. chemscene.comchemsynthesis.comchemprob.org To achieve a high selectivity for the desired E- or Z-isomer of this compound, careful selection of the phosphonate reagent is crucial.

Still-Gennari Modification: For the synthesis of the (Z)-isomer, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups such as bis(2,2,2-trifluoroethyl) esters, is often employed. chemscene.comchemprob.org The use of these reagents, typically in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether, favors the formation of the kinetically controlled Z-alkene. chemscene.com

Ando Modification: Another approach to favor the (Z)-isomer is the use of diaryl phosphonoacetates, as developed by Ando. This method often provides high Z-selectivity under milder conditions. researchgate.net

Standard HWE Conditions: For the synthesis of the thermodynamically more stable (E)-isomer, standard HWE conditions using a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate) with a sodium or potassium base are typically effective. acs.org

The nature of the substituents on the phosphorus reagent plays a critical role in determining the stereoselectivity of the olefination.

Phosphonium Ylides (Wittig Reaction): In the Wittig reaction, stabilized ylides (containing electron-withdrawing groups) generally lead to (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) tend to produce (Z)-alkenes. oup.comchem-station.comorganic-chemistry.orggoogle.com A phosphonium ylide derived from methyl 2-cyanoacetate would be considered stabilized, and thus would be expected to favor the (E)-isomer of the product. However, the high steric hindrance of 3,4-dimethylpentan-2-one could lead to poor reactivity and low yields with a Wittig reagent. organic-chemistry.orgoup.com

Phosphonate Reagents (HWE Reaction): The stereochemical outcome of the HWE reaction is largely determined by the relative rates of formation of the diastereomeric intermediates and their subsequent elimination. The structure of the phosphonate ester has a significant impact on this process. As mentioned, electron-withdrawing groups on the phosphonate favor the kinetic (Z)-product, while less sterically demanding and less electron-withdrawing groups tend to favor the thermodynamic (E)-product. prepchem.comorganic-chemistry.orglibretexts.orgorganic-chemistry.orgnist.gov

Olefination MethodPhosphorus ReagentExpected Major IsomerKey Conditions
Wittig ReactionMethyl (triphenylphosphoranylidene)cyanoacetate(E)-isomerStrong base (e.g., n-BuLi)
Standard HWE ReactionMethyl 2-(diethoxyphosphoryl)cyanoacetate(E)-isomerNaH or K₂CO₃
Still-Gennari HWEMethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)cyanoacetate(Z)-isomerKHMDS, 18-crown-6
Ando HWEMethyl 2-(diphenoxyphosphoryl)cyanoacetate(Z)-isomerMild base

Chemoenzymatic and Biocatalytic Routes to Cyanoenoates (if applicable)

A plausible chemoenzymatic approach would involve the kinetic resolution of a racemic precursor. organic-chemistry.orgnih.govnih.govresearchgate.net For instance, if a chiral center were present in the alkyl chain of the molecule, an enzyme, typically a lipase, could be used to selectively acylate or hydrolyze one enantiomer of a precursor alcohol or ester, leading to the separation of the enantiomers. acs.orgnih.govnih.govwikipedia.orgwikipedia.orgresearchgate.netguidechem.comchemicalbook.com

Another strategy could involve the use of hydroxynitrile lyases (HNLs). mit.educhemsynthesis.com These enzymes catalyze the enantioselective addition of cyanide to aldehydes or ketones to produce chiral cyanohydrins. nih.govmit.educhemsynthesis.com A chiral cyanohydrin precursor could then be elaborated to the final product, thereby establishing a key stereocenter early in the synthesis.

A dynamic kinetic resolution (DKR) could also be envisioned, where the enzymatic resolution is coupled with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. organic-chemistry.orgnih.govnih.govresearchgate.net

Chemoenzymatic StrategyKey Enzyme ClassSubstrate TypeOutcome
Kinetic ResolutionLipases, EsterasesRacemic precursor ester or alcoholSeparation of enantiomers
Enantioselective CyanationHydroxynitrile Lyases (HNLs)Prochiral ketone or aldehydeEnantiomerically enriched cyanohydrin
Dynamic Kinetic ResolutionLipase + Racemization CatalystRacemic precursor alcoholHigh yield of a single enantiomer of the acylated product

Mechanistic Investigations and Reactivity Profiles of Methyl 2 Cyano 3,4 Dimethylpent 2 Enoate

Elucidation of Electron Density Distribution and its Impact on Reactivity

No specific studies detailing the computational or experimental analysis of the electron density distribution for Methyl 2-cyano-3,4-dimethylpent-2-enoate were found. A theoretical analysis would suggest that the cyano and ester groups, being electron-withdrawing, would create a polarized system, making the β-carbon electrophilic and susceptible to nucleophilic attack. However, without specific research, this remains a generalized prediction.

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated System

While the Michael addition is a well-established reaction for α,β-unsaturated compounds, specific examples and detailed data for this compound are not documented in available literature.

Michael Additions with Various Nucleophiles

There is a lack of published research detailing the reaction of this compound with a variety of nucleophiles. Consequently, no data tables of specific reactants, conditions, and yields can be compiled.

Stereochemical Outcomes of Conjugate Additions

Information regarding the stereochemical control and outcomes of conjugate additions to this specific substrate is not available. Factors such as the steric hindrance from the dimethylpentyl group would be expected to influence the stereoselectivity, but no experimental data has been found to support this.

Electrophilic Transformations of the Olefinic Moiety

Electrophilic Additions and Cyclization Reactions

Specific studies on the electrophilic addition to the double bond of this compound or its participation in cyclization reactions are not present in the surveyed literature.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Dienophile Character

The electron-withdrawing groups attached to the double bond of this compound suggest it could act as a dienophile in Diels-Alder reactions. However, no specific examples or studies of its use in such cycloadditions have been identified.

Functional Group Interconversions of the Cyano and Ester Moieties

The reactivity of this compound is characterized by the interplay of its two key functional groups: the cyano (nitrile) group and the methyl ester group, both of which are conjugated with a carbon-carbon double bond. This arrangement influences the conditions required for their chemical transformations and the nature of the resulting products. Mechanistic investigations into these interconversions provide valuable insights into the molecule's chemical behavior.

Hydrolysis and Transesterification Reactions

The ester and cyano functionalities of this compound can undergo hydrolysis, typically under basic or acidic conditions, to yield carboxylic acids or carboxylate salts. The steric hindrance around the ester group, posed by the adjacent isopropyl and methyl substituents on the double bond, can influence the rate of hydrolysis.

Under alkaline conditions, the hydrolysis of sterically hindered esters, such as the one in the title compound, can be effectively carried out in non-aqueous or mixed solvent systems to enhance the reactivity of the hydroxide ion. arkat-usa.org For instance, the saponification can proceed at room temperature using sodium hydroxide in a mixture of methanol (B129727) and a non-polar aprotic solvent like dichloromethane. arkat-usa.org This method avoids the high temperatures and harsh conditions that might lead to side reactions. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Transesterification, the conversion of one ester to another, is a crucial reaction for modifying the properties of the molecule. For α,β-unsaturated methyl esters, this transformation can be achieved using various catalytic methods. One effective approach involves the use of butyllithium in an appropriate solvent to facilitate the exchange of the methyl group with other alkyl groups from the corresponding alcohol.

The general mechanism for base-catalyzed transesterification involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide ion yields the new ester.

Reaction TypeReagents and ConditionsProduct(s)Notes
Alkaline HydrolysisNaOH, MeOH/CH2Cl2, Room Temperature2-cyano-3,4-dimethylpent-2-enoic acid (as sodium salt)Non-aqueous conditions can accelerate the hydrolysis of sterically hindered esters. arkat-usa.org
Acid-Catalyzed HydrolysisH2SO4 (aq), Heat2-cyano-3,4-dimethylpent-2-enoic acidThe cyano group may also undergo hydrolysis to a carboxylic acid under forcing conditions.
TransesterificationR-OH, Butyllithium, THFAlkyl 2-cyano-3,4-dimethylpent-2-enoateAllows for the introduction of different alkyl groups in the ester functionality.

Reduction and Nitrile Derivatization

The reduction of this compound can selectively target the ester, the cyano group, or the carbon-carbon double bond, depending on the reducing agent and reaction conditions employed.

Sodium borohydride (NaBH4) is a relatively mild reducing agent. While it readily reduces aldehydes and ketones, the reduction of esters is generally slower. However, the reactivity of NaBH4 can be enhanced by using it in combination with a Lewis acid or by conducting the reaction at elevated temperatures. reddit.com For α,β-unsaturated esters, NaBH4 can potentially lead to the reduction of the double bond (1,4-conjugate reduction) in addition to or instead of the ester group. organic-chemistry.org The presence of cobalt(II) chloride with NaBH4 has been shown to effectively reduce unsaturated carboxylic esters to the corresponding saturated alcohols. organic-chemistry.org

Lithium aluminum hydride (LiAlH4) is a much more powerful reducing agent and is capable of reducing both the ester and the nitrile functionalities. masterorganicchemistry.com The reduction of the ester group with LiAlH4 typically proceeds to the corresponding primary alcohol, (2-cyano-3,4-dimethylpent-2-en-1-ol). The nitrile group can also be reduced by LiAlH4 to a primary amine (methyl 2-(aminomethyl)-3,4-dimethylpent-2-enoate). masterorganicchemistry.com Selective reduction of one group in the presence of the other can be challenging and often requires careful control of the reaction conditions.

The nitrile group itself is a versatile functional handle for further derivatization. For instance, it can undergo hydration in the presence of acid or base to form an amide (methyl 2-carbamoyl-3,4-dimethylpent-2-enoate). It can also participate in cycloaddition reactions or be converted to various nitrogen-containing heterocycles, although specific examples for this particular substrate are not extensively documented in readily available literature.

Reaction TypeReagent(s)Product(s)Notes
Ester ReductionLiAlH4, THF(2-cyano-3,4-dimethylpent-2-en-1-ol)LiAlH4 is a potent reducing agent for esters. masterorganicchemistry.com
Conjugate ReductionNaBH4, CoCl2Methyl 2-cyano-3,4-dimethylpentanoateCan lead to saturation of the C=C double bond. organic-chemistry.org
Nitrile ReductionLiAlH4, THFMethyl 2-(aminomethyl)-3,4-dimethylpentanoateThe ester may also be reduced depending on stoichiometry and conditions. masterorganicchemistry.com
Nitrile HydrationH2SO4 (conc.), controlled conditionsMethyl 2-carbamoyl-3,4-dimethylpent-2-enoatePartial hydrolysis of the nitrile to an amide.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Cyano 3,4 Dimethylpent 2 Enoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. A full NMR analysis of Methyl 2-cyano-3,4-dimethylpent-2-enoate would provide invaluable information on its atomic connectivity and stereochemistry.

High-Field 1H and 13C NMR Data Analysis and Resonance Assignments

Detailed 1H (proton) and 13C (carbon-13) NMR spectra, acquired using a high-field spectrometer, would be the first step in the structural elucidation.

1H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl, methoxy (B1213986), and methine protons in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons in each unique group. Spin-spin coupling patterns (multiplicity) would reveal the number of neighboring protons, allowing for the assembly of molecular fragments.

13C NMR: The carbon-13 NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would help to identify the different types of carbon atoms present, such as those in methyl groups, the alkene double bond, the nitrile group, and the ester carbonyl group.

A comprehensive analysis would involve the precise assignment of each resonance to a specific proton or carbon atom in the molecule. This would be presented in a data table format, as shown hypothetically below.

Hypothetical 1H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment

Hypothetical 13C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment

Currently, specific, experimentally-derived 1H and 13C NMR data for this compound are not available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign the 1H and 13C NMR spectra and to determine the stereochemistry of the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the 1H and 13C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbon atoms that are separated by two or three bonds, which is crucial for piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, even if they are not directly connected through bonds. This information is vital for determining the stereochemistry, such as the E/Z configuration of the double bond.

A detailed analysis based on these 2D NMR techniques is not possible without the raw experimental data, which is currently unavailable for this compound.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies would be employed to investigate the conformational dynamics of this compound. By acquiring NMR spectra at different temperatures, it would be possible to study processes such as the rotation around single bonds. Changes in the appearance of the NMR signals with temperature can provide information about the energy barriers to these conformational changes.

No variable temperature NMR studies for this compound have been reported in the scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present in the molecule.

Identification of Characteristic Functional Group Stretches and Bends

The IR and Raman spectra of this compound would exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Nitrile (C≡N) stretch: A sharp, intense band would be expected in the region of 2200-2260 cm-1.

Carbonyl (C=O) stretch of the ester: A strong absorption band would be anticipated in the range of 1700-1750 cm-1.

Carbon-carbon double bond (C=C) stretch: A band in the region of 1620-1680 cm-1 would be indicative of the alkene.

C-H stretches and bends: Vibrations associated with the methyl and methoxy groups would appear in the regions of 2850-3000 cm-1 (stretches) and 1350-1480 cm-1 (bends).

C-O stretches of the ester: These would be expected in the 1000-1300 cm-1 region.

A table summarizing these expected vibrational frequencies would be constructed from the experimental data.

Hypothetical IR and Raman Data for this compound

Frequency (cm-1) Intensity Assignment

Specific experimental IR and Raman spectra for this compound are not available in published sources.

Analysis of Hydrogen Bonding Networks in Condensed Phases

In the solid state or as a neat liquid, molecules of this compound could potentially interact with each other through weak intermolecular forces, such as dipole-dipole interactions. While the molecule itself does not have traditional hydrogen bond donors, the oxygen and nitrogen atoms could act as hydrogen bond acceptors in the presence of suitable donor molecules.

Studies on related cyanoacrylate compounds have shown that the carbonyl oxygen can participate in hydrogen bonding. For example, research on the interaction of ethyl cyanoacrylate with silicon dioxide surfaces has indicated the formation of hydrogen bonds between the carbonyl oxygen and surface silanol (B1196071) groups. acs.org Such interactions can lead to shifts in the vibrational frequencies of the involved functional groups, which can be observed by IR or Raman spectroscopy. A detailed analysis for this compound would require experimental studies of the compound in its condensed phases.

There is no specific information available regarding the analysis of hydrogen bonding networks in condensed phases for this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound (C9H13NO2), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

Elemental Composition: The theoretical monoisotopic mass of this compound is 167.09463 Da. HRMS analysis is expected to yield a measured mass with an error of less than 5 ppm, thus confirming the elemental composition of C9H13NO2.

Fragmentation Pathways: Upon electron ionization, the molecular ion ([M]•+) of this compound would undergo a series of fragmentation reactions. The fragmentation patterns are influenced by the relative stability of the resulting carbocations and radical species. Key fragmentation pathways for substituted acrylates and nitriles would likely be observed.

A plausible fragmentation pathway would involve the initial loss of the methoxy group (•OCH3) to form a stable acylium ion. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for esters. Another likely fragmentation involves the loss of the entire methoxycarbonyl group (•COOCH3). Cleavage of the isopropyl group is also anticipated due to the formation of a stable secondary carbocation. The presence of the nitrile group can also influence fragmentation, potentially leading to the loss of HCN or rearrangement reactions.

Interactive Data Table: Plausible HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure Theoretical m/z Plausible Fragmentation Pathway
[M-CH3O]+C8H10NO+136.0762Loss of a methoxy radical
[M-C3H7]+C6H6NO2+124.0399Loss of an isopropyl radical
[M-COOCH3]+C7H10N+108.0813Loss of the methoxycarbonyl radical
[C3H7]+(CH3)2CH+43.0548Formation of the isopropyl cation

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles, as well as an understanding of the crystal packing and intermolecular interactions.

Based on the crystal structures of analogous substituted acrylates, the bond lengths and angles within the this compound molecule can be predicted with a reasonable degree of accuracy. The C=C double bond of the enoate system is expected to have a bond length of approximately 1.34 Å. The C≡N triple bond will be around 1.15 Å. The C=O bond of the ester group is anticipated to be approximately 1.21 Å, while the C-O single bonds will be in the range of 1.33-1.45 Å.

Interactive Data Table: Predicted Bond Parameters for this compound

Parameter Atoms Involved Expected Value
Bond LengthC=C~1.34 Å
Bond LengthC≡N~1.15 Å
Bond LengthC=O~1.21 Å
Bond AngleC=C-C~120°
Bond AngleC-C≡N~180°
Torsional AngleO=C-O-C~180° (for planarity)

The crystal packing of this compound would be governed by a network of weak intermolecular interactions. Due to the absence of strong hydrogen bond donors, the packing will likely be dominated by van der Waals forces and weak C-H...O and C-H...N hydrogen bonds.

The oxygen atoms of the carbonyl group and the nitrogen atom of the nitrile group are potential hydrogen bond acceptors. The various C-H bonds of the methyl and isopropyl groups can act as weak hydrogen bond donors. These interactions, although individually weak, collectively play a crucial role in the formation of a stable three-dimensional crystal lattice. The analysis of these interactions would provide insights into the supramolecular assembly of the compound in the solid state.

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for the separation of any potential isomers. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) would each offer unique advantages.

Gas Chromatography (GC): For the analysis of the relatively volatile and thermally stable this compound, GC would be a suitable technique. Method development would involve the selection of an appropriate capillary column, typically with a non-polar or medium-polarity stationary phase. Temperature programming would be employed to ensure good separation and peak shape. A flame ionization detector (FID) would provide excellent sensitivity, while coupling to a mass spectrometer (GC-MS) would allow for the identification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method would likely be developed. This would involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Gradient elution would likely be necessary to separate impurities with different polarities. UV detection would be appropriate due to the presence of the conjugated π-system.

Interactive Data Table: Starting Parameters for Chromatographic Method Development

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
GC5% Phenyl PolysiloxaneHeliumFID / MS
HPLCC18 (5 µm)Acetonitrile/WaterUV (210-254 nm)

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of isomers, including enantiomers and diastereomers. Given that this compound can exist as (E)- and (Z)-isomers, SFC could be an effective tool for their separation. For chiral separations, a chiral stationary phase (CSP) would be required.

SFC typically uses supercritical carbon dioxide as the primary mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol. The choice of the CSP and the composition of the mobile phase are critical for achieving separation. SFC offers advantages over HPLC in terms of faster analysis times and reduced solvent consumption, making it a "greener" analytical technique. core.ac.uk

Computational and Theoretical Chemistry of Methyl 2 Cyano 3,4 Dimethylpent 2 Enoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict the most stable forms of a molecule and provide insights into its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.org For methyl 2-cyano-3,4-dimethylpent-2-enoate, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform a conformational analysis. nih.gov This involves rotating the single bonds, particularly around the ester group and the isopropyl group, to identify all possible conformers.

The geometry of each conformer is then optimized to find the lowest energy structure, which corresponds to a stable form of the molecule. The relative energies of these optimized conformers indicate their relative populations at a given temperature. For this compound, key conformational considerations would include the orientation of the methyl ester and the isopropyl group relative to the plane of the double bond.

Hypothetical Conformational Energy Minima for this compound

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
I (s-trans) 180°0.00
II (s-cis) 2.50
III (gauche) 60°1.80

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. irjweb.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, which is a Michael acceptor, the LUMO would be expected to be localized on the β-carbon of the double bond, making it susceptible to nucleophilic attack. acs.org

Hypothetical Frontier Molecular Orbital Energetics and Quantum Chemical Parameters

ParameterValue
HOMO Energy -7.5 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 6.0 eV
Ionization Potential 7.5 eV
Electron Affinity 1.5 eV
Electronegativity (χ) 4.5 eV
Chemical Hardness (η) 3.0 eV
Electrophilicity Index (ω) 3.375 eV

Natural Bond Orbital (NBO) Analysis for Chemical Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

For this compound, NBO analysis would be particularly useful for quantifying the extent of conjugation and hyperconjugation. It can reveal the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Key interactions would include the π → π* delocalization within the conjugated system (C=C, C≡N, and C=O) and hyperconjugative interactions, such as σ → π* and n → π, which contribute to the stability of the molecule. For instance, the interaction between the lone pair on the ester oxygen and the π orbital of the C=C bond can be quantified.

Hypothetical NBO Analysis of Key Hyperconjugative Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C=C) π(C=O)25.5
π(C=C) π(C≡N)18.2
n(O-ester) π(C=C)5.8
σ(C-H) π(C=C)2.1

Spectroscopic Property Prediction and Validation against Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties. DFT calculations can provide theoretical values for NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. ruc.dk

For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. nih.gov The calculated chemical shifts are often scaled or referenced to a standard (like TMS) to improve agreement with experimental values. For vibrational frequencies, the calculated values are typically scaled by a factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

NMR Predicted ¹³C Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
C=O 165.2164.8
C(α)-CN 102.5102.1
C(β) 158.9158.5
C≡N 116.3115.9
O-CH₃ 52.752.4
IR Predicted Frequency (cm⁻¹) **Experimental Frequency (cm⁻¹) **
C≡N stretch 22352230
C=O stretch 17201715
C=C stretch 16301625

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational Transition State Theory is instrumental in understanding the mechanisms of chemical reactions. numberanalytics.com It allows for the mapping of reaction pathways and the calculation of energy barriers, providing insights into reaction rates and selectivity. github.io

For a reaction involving this compound, such as a Michael addition, computational methods can be used to model the entire reaction coordinate. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition state(s). The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. github.io

Methods like Quadratic Synchronous Transit (QST2/QST3) or the Nudged Elastic Band (NEB) can be used to locate the transition state geometry. numberanalytics.com By calculating the energies of all species along the reaction pathway, an energy profile can be constructed, which visually represents the energy changes that occur during the reaction.

Hypothetical Activation Energies for a Michael Addition Reaction

Reaction StepSpeciesRelative Free Energy (kcal/mol)
1 Reactants (Enoate + Nucleophile)0.0
2 Transition State 1 (TS1)+15.2
3 Intermediate (Enolate)-5.6
4 Transition State 2 (TS2)+8.1
5 Products-12.4

Solvent Effects on Reaction Energetics and Stereoselectivity

The reactivity of α-cyanoacrylates, including this compound, is significantly influenced by the surrounding solvent medium. Solvents can affect both the energy barriers of reactions (energetics) and the spatial orientation of the products (stereoselectivity).

Reaction Energetics:

Reactions involving α-cyanoacrylates, such as the Knoevenagel condensation for their synthesis or Michael additions in which they act as electrophiles, proceed through transition states that can be stabilized or destabilized by solvent molecules.

Polar Solvents: Polar solvents, particularly polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), are generally expected to stabilize polar transition states. For instance, in a Michael addition, the developing negative charge on the α-carbon of the cyanoacrylate in the transition state would be stabilized by the dipole of a polar solvent, thereby lowering the activation energy and increasing the reaction rate.

Nonpolar Solvents: Conversely, nonpolar solvents such as hexane (B92381) or toluene (B28343) would offer less stabilization to polar transition states, potentially leading to higher activation energies and slower reaction rates.

While no specific computational data exists for this compound, a hypothetical representation of how solvent polarity might influence the activation energy of a reaction involving this compound is presented in Table 1.

Interactive Data Table 1: Hypothetical Influence of Solvent on Activation Energy

SolventDielectric Constant (ε)Hypothetical Activation Energy (kcal/mol)
Hexane1.8825
Toluene2.3823
Dichloromethane8.9320
Acetonitrile37.518
Dimethyl Sulfoxide46.717

Note: The activation energy values are illustrative and not based on experimental or calculated data for this compound.

Stereoselectivity:

Solvents can also play a crucial role in determining the stereochemical outcome of reactions. In reactions where new stereocenters are formed, the solvent can influence the relative energies of the diastereomeric transition states. This can be due to specific hydrogen bonding interactions or differential solvation of the transition state geometries.

For a reaction such as the addition of a chiral enamine to this compound, the choice of solvent could favor the formation of one diastereomer over another. However, without specific computational studies, it is not possible to predict the precise impact of different solvents on the stereoselectivity of reactions involving this compound.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. For the broader chemical family of α,β-unsaturated carbonyl compounds, which includes this compound, QSAR models have been developed to predict various properties, including their reactivity in Michael additions and their potential for polymerization. nih.gov

These models typically use a range of molecular descriptors, such as:

Electronic Descriptors: Charges on atoms, energies of frontier molecular orbitals (HOMO and LUMO), and dipole moments.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

A QSAR study on a series of α-cyanoacrylates could potentially predict the reactivity of this compound based on its specific structural features, namely the methyl ester group and the 3,4-dimethylpentyl substituent. However, a literature search did not reveal any QSAR studies that specifically include this compound in their training or test sets. The development of such a model would require a dataset of experimentally determined reactivity data for a series of structurally related compounds.

Synthetic Applications of Methyl 2 Cyano 3,4 Dimethylpent 2 Enoate in Complex Molecular Synthesis

Utility as a Versatile Synthon in the Construction of Carbocyclic and Heterocyclic Systems

The electron-withdrawing nature of the cyano and ester groups renders the double bond of Methyl 2-cyano-3,4-dimethylpent-2-enoate susceptible to nucleophilic attack, a characteristic that is extensively exploited in ring-forming reactions.

Annulation, the process of building a new ring onto a pre-existing molecule, is a cornerstone of cyclic system synthesis. This compound can serve as a key component in such transformations, most notably in reactions analogous to the Robinson annulation. The Robinson annulation traditionally involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comresearchgate.net

In a similar vein, the enolate of a ketone or a related nucleophile can undergo a Michael addition to the β-position of this compound. libretexts.orglibretexts.orgmasterorganicchemistry.com The resulting intermediate, now bearing a pendant chain with a terminal nitrile and ester, can then undergo an intramolecular cyclization. For instance, a Thorpe-Ziegler reaction could facilitate the formation of a new six-membered carbocyclic ring, yielding a highly functionalized cyclohexene (B86901) derivative.

Table 1: Potential Annulation Reactions with this compound

Nucleophile (Enolate Source) Proposed Intermediate Potential Ring System
Cyclohexanone 2-(1-cyano-1-methoxycarbonyl-2,3-dimethylbutyl)cyclohexanone Functionalized Octahydronaphthalene
Acetone Methyl 6-cyano-4,4,5,6-tetramethyl-2-oxoheptanoate Substituted Cyclohexenone

The structural motifs found in polyketides and terpenoids often feature complex stereochemistry and dense functionalization. frontiersin.org While not a traditional building block for these natural product classes, the unique substitution pattern of this compound makes it an intriguing candidate for incorporation into synthetic strategies targeting these molecules.

Polyketide synthesis often involves the iterative addition of two-carbon units derived from acetyl-CoA or malonyl-CoA. sciepublish.commdpi.com this compound could potentially be used as a specialized building block to introduce a gem-dimethyl group and a cyano functionality, which can be further elaborated. For instance, after conjugate addition and reduction of the ester and cyano groups, the resulting diol could be incorporated into a polyketide-like chain.

Terpenoids are constructed from five-carbon isoprene (B109036) units. mdpi.com While this compound does not fit the classic isoprene rule, its carbon skeleton could be strategically integrated into the synthesis of complex terpenoids, particularly those with irregular carbon frameworks or those requiring the installation of quaternary carbon centers.

Derivatization Strategies for Enhancing Molecular Complexity

The multiple functional groups of this compound offer numerous avenues for further chemical modification, allowing for a stepwise increase in molecular complexity.

While the α-carbon of this compound is part of a double bond, reactions at this position can be envisaged following a conjugate addition. The enolate formed after a Michael addition can be trapped with an alkylating or acylating agent before protonation. This would result in the formation of a new carbon-carbon or carbon-acyl bond at the α-position, introducing further substitution and creating a quaternary carbon center.

The cyano group is a versatile functional handle that can be converted into a variety of other nitrogen-containing groups. researchgate.net This versatility is particularly useful in the synthesis of alkaloids and other nitrogenous natural products.

Reduction to Primary Amines: The cyano group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. researchgate.netyoutube.comresearchgate.netorganic-chemistry.org This transformation opens up pathways to a wide range of amino compounds.

Hydrolysis to Amides and Carboxylic Acids: Acidic or basic hydrolysis of the nitrile can yield either an amide or a carboxylic acid, respectively. lumenlearning.comyoutube.comlibretexts.orglibretexts.orgchemistrysteps.com This provides access to another important class of functional groups.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. nih.gov

Table 2: Potential Transformations of the Cyano Group

Reagent(s) Resulting Functional Group Potential Product Class
1. LiAlH4, 2. H2O Primary Amine (-CH2NH2) Amino alcohols, Amino acids
H2SO4, H2O, heat Carboxylic Acid (-COOH) Dicarboxylic acids
H2O2, NaOH Amide (-CONH2) Amido esters

The tetrasubstituted nature of the double bond in this compound presents a challenge for stereoselective transformations. However, modern catalytic methods offer potential solutions for introducing chirality at the β- and γ-carbons.

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of tetrasubstituted olefins has made significant progress. nih.govnih.govillinois.eduresearchgate.netchemistryviews.org Employing a suitable chiral iridium or rhodium catalyst could, in principle, lead to the stereoselective reduction of the double bond, establishing two new stereocenters.

Asymmetric Dihydroxylation and Epoxidation: The Sharpless asymmetric dihydroxylation and various methods for asymmetric epoxidation are powerful tools for the stereoselective functionalization of double bonds. nih.govnih.govrsc.orgwikipedia.orgresearchgate.netresearchgate.net Although challenging for electron-deficient, sterically hindered alkenes, the application of these methods could yield chiral diols and epoxides, which are versatile intermediates for further synthesis.

Table 3: Potential Stereoselective Modifications of the Double Bond

Reaction Reagent(s) Potential Chiral Product
Asymmetric Hydrogenation H2, Chiral Ir or Rh catalyst Methyl 2-cyano-3,4-dimethylpentanoate
Asymmetric Dihydroxylation OsO4 (cat.), NMO, Chiral Ligand Methyl 2-cyano-2,3-dihydroxy-3,4-dimethylpentanoate

Precursor in the Synthesis of Advanced Organic Intermediates

While direct applications of this compound are not extensively documented, its structure suggests it can serve as a versatile building block in organic synthesis. α-Cyanoacrylates are known to be excellent Michael acceptors and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the cyano and ester groups activates the double bond for nucleophilic attack.

General Reactivity of α-Cyanoacrylates:

Reaction TypeReactantPotential Product Class
Michael AdditionNucleophiles (e.g., amines, thiols, carbanions)Functionalized pentanoates
Knoevenagel CondensationAldehydes, KetonesDienoates, complex unsaturated systems
Cycloaddition ReactionsDienes, AzidesCyclic and heterocyclic compounds
PolymerizationInitiators (anionic, radical)Poly(cyanoacrylates)

The bulky isopropyl group at the 3-position of this compound would likely introduce significant steric hindrance. This could influence the regioselectivity and stereoselectivity of reactions, a feature that can be exploited in the synthesis of complex molecules with specific stereochemistry.

For instance, in a Michael addition, the bulky substituent could direct the incoming nucleophile to the opposite face of the molecule, leading to a high degree of diastereoselectivity. This is a crucial aspect in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required.

Although no specific advanced organic intermediates synthesized directly from this compound are reported, the general reactivity of cyanoacrylates in the synthesis of heterocycles like pyridones and other complex structures is well-established. nih.govmdpi.com These reactions often proceed through cascade or domino sequences, where the cyanoacrylate moiety is key to the initial bond-forming event.

Applications in Catalyst Development and Ligand Design

Currently, there is no publicly available research that specifically describes the use of this compound in catalyst development or as a ligand for metal complexes.

However, the functional groups present in the molecule—the nitrile (cyano group) and the ester—have the potential to coordinate with metal centers. The nitrogen atom of the nitrile group has a lone pair of electrons that can be donated to a metal, and the carbonyl oxygen of the ester group can also act as a Lewis base.

The design of ligands often involves the incorporation of specific functional groups that can bind to a metal and influence its catalytic activity. While the direct use of this compound as a ligand is not reported, it could potentially be modified to create more complex ligand structures. For example, the ester group could be hydrolyzed to a carboxylic acid, which is a common coordinating group in organometallic chemistry.

It is important to note that the steric bulk of the isopropyl group could also play a role in ligand design. Bulky ligands are often used to create a specific steric environment around a metal center, which can enhance selectivity in catalytic reactions.

Future Perspectives and Emerging Research Directions for Methyl 2 Cyano 3,4 Dimethylpent 2 Enoate Chemistry

Development of Sustainable and Green Synthetic Routes

The synthesis of α-cyanoacrylates, including Methyl 2-cyano-3,4-dimethylpent-2-enoate, traditionally relies on the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound (methyl cyanoacetate) with a ketone (3-methyl-2-butanone), often catalyzed by bases. sigmaaldrich.com Future research is geared towards making this process more environmentally benign by exploring catalyst-free systems and organocatalytic approaches, as well as utilizing renewable starting materials.

Catalyst-Free or Organocatalytic Approaches

The development of catalyst-free and organocatalytic synthetic routes is a cornerstone of green chemistry. These approaches aim to reduce reliance on potentially toxic metal catalysts and simplify purification processes.

Organocatalysis : The use of small organic molecules as catalysts offers a sustainable alternative to traditional methods. For instance, triphenylphosphine has been demonstrated as an efficient catalyst for the Knoevenagel condensation under mild, solvent-free conditions, yielding α-cyanoacrylates with high stereoselectivity. organic-chemistry.org Another green approach involves using naturally derived catalysts, such as the water extract of an onion, which has been shown to effectively catalyze the Knoevenagel condensation. ajgreenchem.com Ionic liquids, like diisopropylethylammonium acetate (DIPEAc), have also been employed as catalysts, offering advantages such as high polarity and selectivity. scielo.org.mx

Catalyst-Free and Solvent-Free Conditions : Research into Knoevenagel condensations under solvent-free conditions, sometimes assisted by microwave irradiation, has shown promising results for the synthesis of α-cyanoacrylates. arkat-usa.orgresearchgate.net These methods not only reduce the use of hazardous organic solvents but can also lead to shorter reaction times and higher yields. researchgate.net

Table 1: Comparison of Catalytic Approaches for Knoevenagel Condensation
Catalytic SystemKey AdvantagesPotential for this compound Synthesis
Organocatalysts (e.g., Triphenylphosphine, DIPEAc)Mild reaction conditions, high stereoselectivity, reduced metal contamination. organic-chemistry.orgscielo.org.mxHigh potential for clean and selective synthesis.
Natural Catalysts (e.g., Onion Extract)Environmentally benign, low cost, simple work-up. ajgreenchem.comFeasible for developing a highly sustainable synthetic route.
Catalyst-Free (Microwave-assisted)Reduced reaction time, solvent-free, high yields. arkat-usa.orgresearchgate.netOffers an efficient and environmentally friendly production method.

Utilizing Renewable Feedstocks

A key aspect of sustainable chemistry is the use of renewable feedstocks. For the synthesis of this compound, this involves sourcing its precursors, methyl cyanoacetate (B8463686) and 3-methyl-2-butanone, from bio-based materials.

Renewable 3-Methyl-2-butanone : 3-Methyl-2-butanone, also known as methyl isopropyl ketone, can be produced from the microbial fermentation of glucose. pearson.com Furthermore, it can be synthesized from levulinic acid, a platform molecule derived from sugars. pearson.com The aldol (B89426) condensation of furfural (derived from hemicellulose) and 2-butanone is also a promising route for producing precursors for bio-jet fuel, highlighting the potential for bio-based ketone production. beilstein-journals.org

Integration into Flow Chemistry Systems for Scalable Production and Reaction Discovery

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. youtube.com The integration of the synthesis of this compound into flow chemistry systems is a promising direction for scalable production.

Flow reactors can handle hazardous and reactive reagents more safely and allow for the telescoping of multiple reaction steps. youtube.com For the Knoevenagel condensation, a flow setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The use of microreactors can facilitate rapid mixing and efficient heat exchange, which is particularly beneficial for exothermic reactions. youtube.com The scalability of flow systems can be achieved by either increasing the run time, numbering up (running multiple reactors in parallel), or sizing up the reactor dimensions.

Photochemical and Electrochemical Transformations of the Cyanoenoate Moiety

The cyanoenoate moiety in this compound, characterized by its α,β-unsaturated system, is amenable to photochemical and electrochemical transformations, opening up possibilities for novel reaction pathways.

Photochemical Transformations : The α,β-unsaturated carbonyl system can undergo various photochemical reactions, including [2+2] cycloadditions, E/Z isomerizations, and deconjugation. nsf.govyoutube.comresolvedanalytics.com Photochemical [2+2] cycloaddition reactions, in particular, can lead to the formation of cyclobutane rings, a valuable structural motif in organic synthesis. youtube.comchemrxiv.orgrsc.org The use of light as a reagent is inherently green and allows for transformations that are often difficult to achieve through thermal methods. The photochemical behavior can be controlled by modifying the photophysical properties of the molecule through the use of activators like Lewis or Brønsted acids. nsf.govuni-regensburg.de

Electrochemical Transformations : Electrochemistry provides a powerful tool for synthesis by using electrons as traceless reagents. The nitrile and alkene functionalities of the cyanoenoate are both electrochemically active. Electrochemical methods can be employed for various transformations, such as the annulation of alkynes and nitriles to form pyridines or the synthesis of β-amino nitriles through radical-radical cross-coupling. tudelft.nlmdpi-res.com The electrocarboxylation of related nitriles to form acids has also been demonstrated, suggesting potential for further functionalization of the cyano group. researchgate.net

Advanced Computational Design of Novel Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for predicting reaction outcomes, understanding reaction mechanisms, and designing novel catalysts and substrates.

Density Functional Theory (DFT) : DFT calculations can be used to investigate the stereospecificity of reactions involving acrylates and to model the transition states in various reaction pathways. organic-chemistry.org This allows for the prediction of the most favorable reaction conditions to achieve a desired stereoisomer. DFT studies can also elucidate the origin of stereoselectivity in cycloaddition reactions and other transformations. ajgreenchem.comresearchgate.net

Computational Fluid Dynamics (CFD) : For the implementation of flow chemistry systems, CFD is a powerful tool for simulating fluid flow, heat transfer, and chemical reactions within a reactor. uni-regensburg.de This allows for the optimization of reactor design and operating conditions to maximize yield and efficiency without the need for extensive experimental work.

Exploration of Stereoselective Transformations with Chiral Catalysts

The development of stereoselective transformations is crucial for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science. For this compound, which is achiral, stereoselective transformations would involve reactions that introduce new chiral centers.

Asymmetric Hydrogenation : The carbon-carbon double bond in the cyanoenoate moiety can be a target for asymmetric hydrogenation. The use of chiral rhodium complexes, for example, has been shown to be highly efficient for the enantioselective hydrogenation of α,β-unsaturated nitriles, leading to chiral products with excellent enantioselectivities. tudelft.nl

Asymmetric Cycloadditions : The use of chiral catalysts can induce stereoselectivity in cycloaddition reactions. For instance, chiral oxazaborolidinium ion catalysts have been used to promote asymmetric cyclopropanation reactions.

Chiral Reagents and Auxiliaries : Asymmetric synthesis can also be achieved using chiral reagents or by attaching a chiral auxiliary to the substrate. rsc.org This approach can influence the facial selectivity of reactions, leading to the preferential formation of one diastereomer.

Table 2: Emerging Research Directions and Their Potential Impact
Research DirectionKey MethodologiesPotential Impact on this compound Chemistry
Sustainable SynthesisOrganocatalysis, renewable feedstocks, solvent-free conditions.Reduced environmental footprint and production costs.
Flow ChemistryMicroreactors, continuous processing.Safer, more efficient, and scalable industrial production.
Photochemical/Electrochemical Transformations[2+2] Cycloadditions, electro-organic synthesis.Access to novel molecular structures and functionalities.
Computational DesignDFT, CFD.Rational design of catalysts and processes, accelerated research and development.
Stereoselective TransformationsChiral catalysts, asymmetric hydrogenation.Synthesis of novel chiral derivatives for specialized applications.

Multi-Component Reactions (MCRs) Incorporating this compound as a Key Component

A thorough review of available scientific literature indicates a notable gap in the documented use of this compound as a reactant in multi-component reactions (MCRs). While MCRs are a prominent and efficient strategy in modern synthetic chemistry for the creation of complex molecules in a single step, specific examples detailing the application of this particular α,β-unsaturated cyanoester are not readily found in published research.

Multi-component reactions often rely on the versatile reactivity of starting materials. Compounds structurally analogous to this compound, namely other activated alkenes and cyanoacetates, are well-established participants in a variety of MCRs, such as the Hantzsch pyridine synthesis, the Gewald aminothiophene synthesis, and various syntheses of pyran-annulated heterocyclic systems. These reactions capitalize on the electrophilic nature of the double bond and the reactivity of the nitrile and ester functionalities.

Theoretically, the structural features of this compound—an electron-deficient alkene due to the presence of both a cyano and a methyl ester group—make it a prime candidate for participation in MCRs. Its potential as a Michael acceptor, coupled with the synthetic utility of the nitrile and ester groups, suggests that it could be a valuable building block for the synthesis of diverse heterocyclic scaffolds.

Future research could, therefore, be directed towards exploring the viability of this compound in established MCR protocols. For instance, its reaction with a 1,3-dicarbonyl compound and an ammonium (B1175870) source could be investigated as a pathway to substituted dihydropyridines. Similarly, its condensation with a ketone or aldehyde, elemental sulfur, and a base could be explored in a Gewald-type reaction to synthesize highly substituted 2-aminothiophenes.

The steric hindrance presented by the isopropyl group at the β-position of the double bond in this compound might influence its reactivity in comparison to less substituted analogs. A systematic study of its reactivity under various MCR conditions would be necessary to determine its synthetic utility. Such investigations would not only broaden the scope of known MCRs but also open new avenues for the synthesis of novel and potentially biologically active heterocyclic compounds.

Given the absence of specific research findings, the following table outlines a hypothetical multi-component reaction based on the known reactivity of similar compounds, to illustrate a potential future research direction.

Table 1: Hypothetical Multi-Component Reaction Incorporating this compound

Reactant 1Reactant 2Reactant 3CatalystPotential Product Class
This compoundAromatic AldehydeMalononitrileBase (e.g., piperidine)Substituted Dihydropyridine

This proposed reaction would be a variation of the Hantzsch pyridine synthesis, where this compound serves as the β-ketoester equivalent. The successful implementation of such a reaction would need to be confirmed through experimental investigation.

Q & A

Q. Table 1. Key Parameters for Synergy Testing

ParameterExample Value/TechniqueReference
Cell LineHCC827R (erlotinib-resistant NSCLC)
Drug Concentration0.1–10 µM (Methyl 2-cyano derivative)
Synergy MetricCombination Index (Chou-Talalay)
Transcriptomic ToolAffymetrix Human Genome U133 Plus 2.0 Array

Q. Table 2. Structural Characterization Data for Analogous Compounds

CompoundKey NMR Shifts (δ, ppm)IR (C≡N, cm⁻¹)
CDODO-Me-111.25 (s, 6H, CH₃), 3.72 (s, 3H, OCH₃)2215
CDODA-Me1.32 (s, 3H, CH₃), 5.45 (s, 1H, CH)2208

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